2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile
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Overview
Description
The compound “2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many biologically active compounds . It also contains a piperazino group, which is a common feature in many pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the nitrile group suggests that this compound would have a polar character. The benzodioxol and piperazine groups could potentially participate in pi-pi stacking interactions and hydrogen bonding, respectively .Scientific Research Applications
Antidepressant-like Effects
- Antidepressant Activity: Studies have explored the antidepressant-like effects of related compounds, highlighting the role of 5-HT1A receptor activation. For instance, Matsuda et al. (1995) found that MKC-242, a 5-HT1A receptor agonist, reduced immobility time in mice, indicating potential antidepressant properties (Matsuda et al., 1995).
Molecular Structures and Intermolecular Interactions
- Molecular Conformation Studies: Mahesha et al. (2019) analyzed the molecular structures of closely related compounds, revealing significant insights into their intermolecular interactions (Mahesha et al., 2019).
Antitumor and Antimicrobial Properties
- Antitumor Activity: Al-Soud et al. (2004) evaluated the DNA affinity and antitumor activity of a series of related compounds, contributing to the understanding of their potential as antitumor agents (Al-Soud & Al-Masoudi, 2004).
- Antibacterial Efficacy: Mekky and Sanad (2020) synthesized novel compounds showing significant antibacterial efficacies, suggesting potential applications in combating bacterial infections (Mekky & Sanad, 2020).
Enzymatic and Metabolic Investigations
- Metabolic Pathway Analysis: Research by Gong et al. (2010) identified key metabolic pathways of flumatinib, a compound structurally related to 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile, providing insights into its metabolism in human patients (Gong et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,11-17)19-7-5-18(6-8-19)10-13-3-4-14-15(9-13)21-12-20-14/h3-4,9H,5-8,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYDSAHEWBEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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